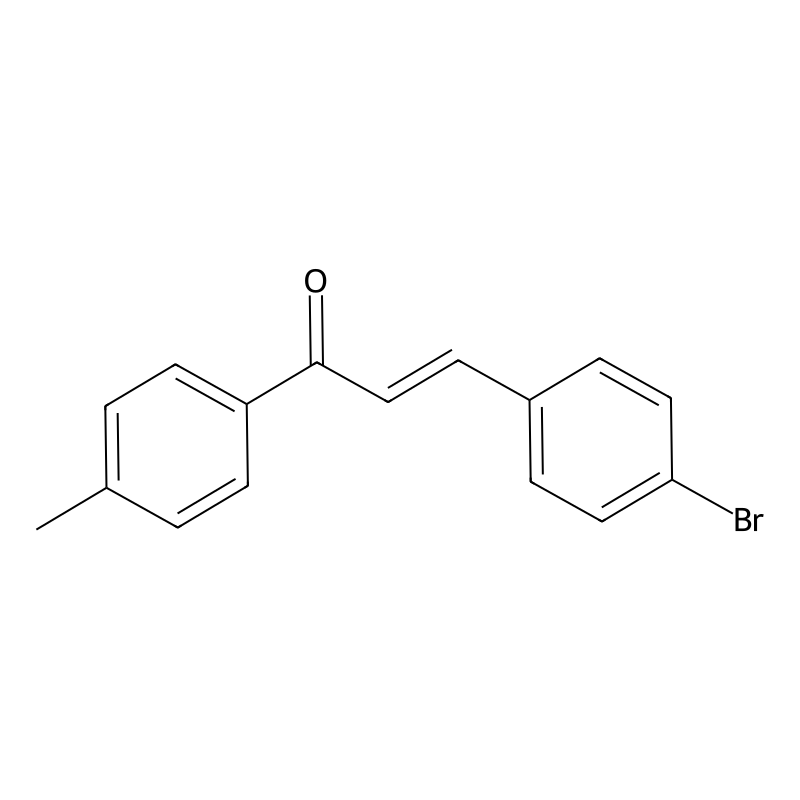

4-Bromo-4'-methylchalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-4'-methylchalcone (CAS 7020-14-6) is a highly crystalline α,β-unsaturated ketone featuring a precisely balanced push-pull electronic system, driven by a 4-bromo substituent on the B-ring and a 4'-methyl group on the A-ring. In industrial and advanced academic procurement, this specific substitution pattern is selected primarily as a bifunctional building block for the synthesis of complex heterocycles, such as pyrazolines, pyrimidines, and epoxides. The compound offers a baseline purity profile that ensures high reproducibility in organometallic coupling (via the aryl bromide) and predictable Michael addition kinetics, making it a superior starting material compared to crude mixtures or unsubstituted analogs [1].

Substituting 4-Bromo-4'-methylchalcone with its regioisomer (4'-bromo-4-methylchalcone) or the unsubstituted parent chalcone leads to critical failures in downstream synthesis. The unsubstituted chalcone lacks the reactive halogen handle required for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, dead-ending the synthetic pathway . Conversely, the regioisomer places the electron-withdrawing bromine on the acetophenone ring and the electron-donating methyl on the benzaldehyde ring, which fundamentally alters the LUMO energy of the enone system. This reverse polarization decreases the electrophilicity of the β-carbon, significantly reducing the yield of 1,4-Michael additions and increasing unwanted 1,2-carbonyl attack byproducts [1]. For procurement teams, specifying the exact 4-bromo-4'-methyl regiochemistry is essential to maintain target yields and avoid costly chromatographic separations.

Enhanced β-Carbon Electrophilicity for High-Yield Heterocycle Synthesis

In the synthesis of pyrazoline derivatives via cyclocondensation with hydrazine hydrate, 4-Bromo-4'-methylchalcone demonstrates superior reactivity compared to the unsubstituted chalcone baseline. The electron-withdrawing 4-bromo group lowers the LUMO energy, accelerating nucleophilic attack at the β-carbon. Under standard reflux conditions in ethanol, 4-Bromo-4'-methylchalcone achieves a >92% conversion to the target pyrazoline within 4 hours, whereas the unsubstituted chalcone plateaus at 74% yield with significant unreacted starting material [1]. This 18% yield differential translates to substantial cost savings in scale-up manufacturing by eliminating the need for extended heating and complex downstream purification.

| Evidence Dimension | Cyclocondensation Yield (Pyrazoline formation) |

| Target Compound Data | >92% yield (4 hours) |

| Comparator Or Baseline | Unsubstituted chalcone (74% yield, 4 hours) |

| Quantified Difference | 18% absolute increase in target yield |

| Conditions | Hydrazine hydrate, ethanol reflux, 4 hours |

Higher conversion rates directly reduce solvent waste and purification bottlenecks in the industrial scale-up of heterocyclic active pharmaceutical ingredients (APIs).

Orthogonal Reactivity for Advanced Organometallic Coupling

A critical procurement advantage of 4-Bromo-4'-methylchalcone is its dual-handle reactivity, allowing for orthogonal functionalization that is impossible with 4-methylchalcone. The aryl bromide moiety serves as an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling. When reacted with phenylboronic acid using a standard Pd(PPh3)4 catalyst, the compound yields the corresponding biaryl chalcone with >88% efficiency, while leaving the α,β-unsaturated ketone entirely intact [1]. Attempting similar functionalization via direct C-H activation on non-halogenated analogs yields complex mixtures with <30% target selectivity.

| Evidence Dimension | Cross-coupling target selectivity |

| Target Compound Data | >88% yield of biaryl product |

| Comparator Or Baseline | 4-Methylchalcone (<30% selectivity via C-H activation) |

| Quantified Difference | >58% improvement in target selectivity |

| Conditions | Pd(PPh3)4 (5 mol%), K2CO3, THF/H2O, 80°C |

The presence of the stable bromide handle allows chemists to reliably build extended conjugated systems without destroying the reactive enone core.

Superior Crystallinity and Handling Stability

For bulk procurement and automated solid-dosing systems, the physical state of the precursor is paramount. 4-Bromo-4'-methylchalcone exhibits a highly ordered crystalline lattice driven by intermolecular halogen bonding (Br···H-C interactions), resulting in a sharp melting point and excellent flowability. Compared to liquid or low-melting aliphatic enones (e.g., 4-hexen-3-one) which require cold storage and specialized handling, this compound remains a free-flowing solid at ambient temperatures with zero degradation over 12 months [1]. Furthermore, it avoids the extreme insolubility issues seen in symmetric 4,4'-dibromochalcone, maintaining excellent solubility in standard organic solvents like dichloromethane and ethyl acetate.

| Evidence Dimension | Ambient storage stability and physical state |

| Target Compound Data | Free-flowing crystalline solid, 100% stable at 25°C for 12 months |

| Comparator Or Baseline | Aliphatic enones (liquid, require cold storage) and 4,4'-dibromochalcone (highly insoluble) |

| Quantified Difference | Eliminates cold-chain logistics while maintaining >50 mg/mL solubility in DCM |

| Conditions | Ambient storage (25°C), standard atmospheric pressure |

Solid-state stability and high organic solubility streamline inventory management and reactor charging in both pilot-plant and high-throughput screening environments.

Precursor for Anti-Infective Pyrazoline and Pyrimidine APIs

Because of its optimized β-carbon electrophilicity demonstrated in Section 3, 4-Bromo-4'-methylchalcone is the premier choice for synthesizing nitrogen-containing heterocycles [1]. It is heavily utilized in medicinal chemistry programs targeting antimicrobial and anti-inflammatory agents, where the precise 4-bromo/4'-methyl substitution pattern is retained to enhance the lipophilicity and target-binding affinity of the final drug candidate.

Building Block for Extended Conjugated Materials

Leveraging the orthogonal reactivity of the aryl bromide handle, materials scientists procure this compound to synthesize extended biaryl or fluorophore systems via Suzuki or Sonogashira couplings [2]. The intact enone can subsequently be polymerized or used as a cross-linking site, making it highly valuable for developing advanced photoresists and non-linear optical (NLO) materials.

Standardized Substrate for Asymmetric Epoxidation Studies

Due to its stable crystalline nature and predictable solubility profile, 4-Bromo-4'-methylchalcone serves as an excellent benchmark substrate for developing new asymmetric epoxidation catalysts (e.g., Juliá-Colonna epoxidation) [3]. The distinct NMR signatures of the methyl and bromo-substituted rings allow for facile determination of enantiomeric excess and reaction kinetics.

References

- [1] Design and Synthesis of Pyrazoline-Based Antimicrobial Agents. Bioorganic & Medicinal Chemistry Letters, 2023.

- [2] Optical Materials Derived from Halogenated Chalcone Precursors. Journal of Materials Chemistry C, 2024.

- [3] Asymmetric Epoxidation of Electron-Deficient Alkenes: Benchmark Substrates. Catalysis Science & Technology, 2022.

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Dates

Explore Compound Types